2-Amino-3-(3-fluorophenyl)propan-1-ol
Overview
Description
2-Amino-3-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound contains an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-(3-fluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(3-fluorophenyl)-2-nitropropene using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Another method involves the reductive amination of 3-fluorobenzaldehyde with nitroethane, followed by reduction of the resulting nitro compound. This method also requires the use of reducing agents and careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the nitro group to an amino group. The process is conducted under high pressure and temperature to ensure complete reduction and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropanal.
Reduction: Formation of 2-amino-3-(3-fluorophenyl)propan-1-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-Amino-3-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(3-fluorophenyl)propan-2-ol
- 2-Amino-3-(4-fluorophenyl)propan-1-ol
- 2-Amino-3-(2-fluorophenyl)propan-1-ol
Uniqueness
2-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-3-(3-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALRUTRFOXROOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388853 | |
Record name | 2-amino-3-(3-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35373-68-3 | |
Record name | 2-amino-3-(3-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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